![molecular formula C14H10Cl2O2 B1333908 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid CAS No. 887344-36-7](/img/structure/B1333908.png)

2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

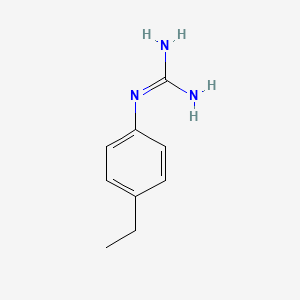

The compound 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid is a derivative of phenylacetic acid, which is a common scaffold in medicinal chemistry due to its bioactive properties. While the specific compound is not directly mentioned in the provided papers, related compounds such as substituted (2-phenoxyphenyl)acetic acids have been synthesized and evaluated for their anti-inflammatory activity, indicating the potential pharmacological relevance of such structures .

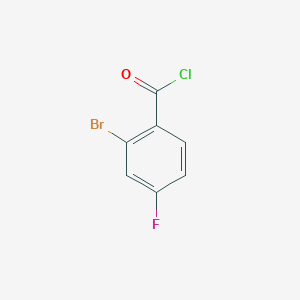

Synthesis Analysis

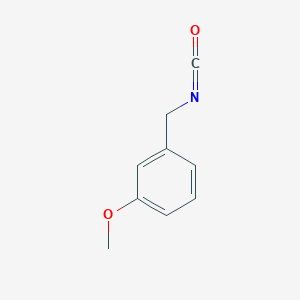

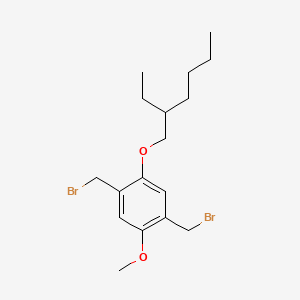

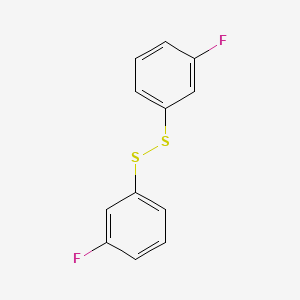

The synthesis of related compounds, such as substituted (2-phenoxyphenyl)acetic acids, involves halogen substitution which has been shown to enhance anti-inflammatory activity . Additionally, reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate have been explored, leading to various ketene dithioacetals and acetals . These methods could potentially be adapted for the synthesis of 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid by incorporating the appropriate halogenated phenyl rings.

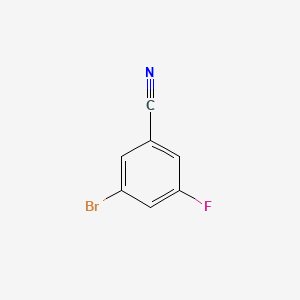

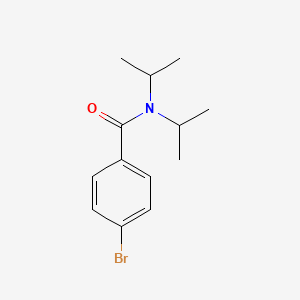

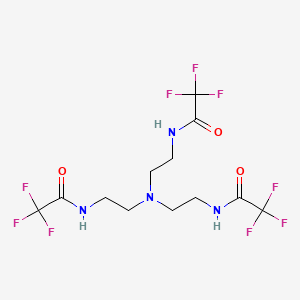

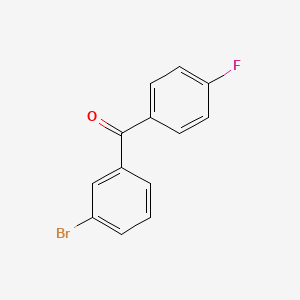

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR). For instance, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods . Similarly, the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid acetic acid disolvate revealed extensive hydrogen bonding and the orientation of phenyl rings . These studies provide a foundation for understanding the molecular conformation and bonding interactions that could be expected in 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid.

Chemical Reactions Analysis

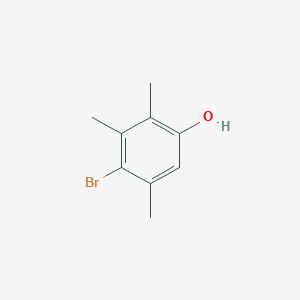

The reactivity of chlorinated acetic acids with alkenes, catalyzed by dichlorotris(triphenylphosphine)ruthenium(II), has been demonstrated to yield chlorinated lactones . This suggests that 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid could potentially undergo similar reactions under the right conditions. The chlorination of phenols has also been studied, showing the formation of chloromethylene compounds and modification of methyl groups . These reactions could be relevant if modifications to the dichlorophenyl moiety of the compound are desired.

Physical and Chemical Properties Analysis

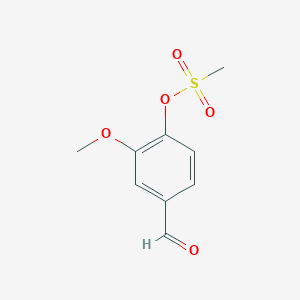

The physical and chemical properties of phenylacetic acid derivatives can be inferred from related compounds. For example, the gas-liquid chromatography (GLC) method has been used to analyze commercial formulations of (2,4-dichlorophenoxy)acetic acid, indicating the volatility and stability of such compounds under GLC conditions . The determination of dissociation constants for chlorophenols and phenoxy acetic acids provides insight into the acid-base properties of these molecules . These properties are crucial for understanding the behavior of 2-[4-(3,4-dichlorophenyl)phenyl]acetic acid in different environments and could affect its solubility, absorption, and distribution in biological systems.

Wissenschaftliche Forschungsanwendungen

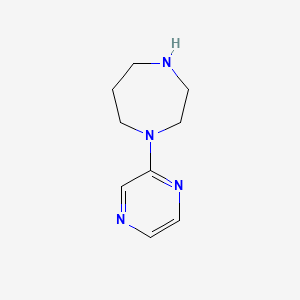

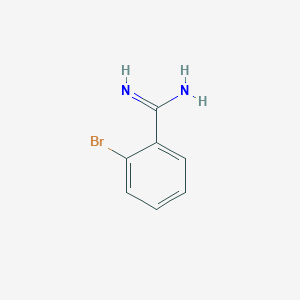

Synthesis and Antimicrobial Activity

- 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, derived from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid, show significant antimicrobial activity (Patel & Shaikh, 2011).

Crystallography and Structural Analysis

- The crystal structure of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, a related compound, reveals extensive hydrogen bonding involving its functional groups (Prayzner et al., 1996).

Bioavailability and Environmental Impact

- Diclofenac (2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid), a derivative, demonstrates biodegradability in agricultural soils, indicating environmental implications (Al-Rajab et al., 2010).

Anticancer and Antibacterial Potential

- Alkali metal complexes containing 2-[2-(2,6-dichlorophenyl)amino]phenyl}acetic acid display promising anticancer and antibacterial activities (Shah et al., 2019).

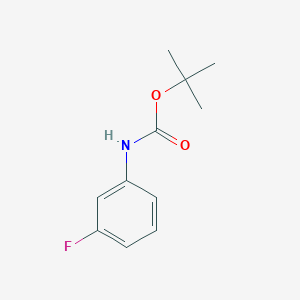

Anti-Inflammatory Applications

- Substituted (2-phenoxyphenyl)acetic acids, structurally similar to 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid, exhibit significant anti-inflammatory activity (Atkinson et al., 1983).

Spectroscopic Investigations

- FT-IR and X-ray spectroscopy studies of DCF-Na (a salt of 2-[(2,6-dichlorophenyl)amino]-phenyl-acetic acid) with beta-cyclodextrin elucidate the nature of their interactions (Bratu et al., 1998).

Cell Differentiation in Leukemia

- 2-{[(3,4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid enhances cell differentiation in acute promyelocytic leukemia, indicating therapeutic potential (Chen et al., 2009).

Comparative Metabolism Studies

- Variations in metabolism of structurally related compounds like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid across different species highlight the complexity of drug metabolism (Pottier et al., 1978).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[4-(3,4-dichlorophenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-6-5-11(8-13(12)16)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVGQMBWSLQKKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394890 |

Source

|

| Record name | 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid | |

CAS RN |

887344-36-7 |

Source

|

| Record name | 2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.